2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride is a chemical compound with the molecular formula and a CAS number of 1219980-89-8. This compound is classified as an organic piperidine derivative, featuring a cyclopentanecarboxylate moiety. Its hydrochloride salt form indicates the presence of hydrochloric acid, enhancing its solubility and stability in various applications .
The compound is synthesized from commercially available reagents, primarily involving piperidine derivatives and cyclopentanecarboxylic acid. It falls under the category of cyclic carboxylic acid derivatives, which are known for their biological activity and utility in medicinal chemistry. The hydrochloride form is particularly relevant in pharmaceutical applications due to its improved solubility compared to its free base form .
The synthesis of 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride typically involves a multi-step process:
The molecular structure of 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride can be represented as follows:
The compound exhibits a complex three-dimensional structure that contributes to its biological activity.
The primary reactions involving 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride include:
These reactions are significant for developing derivatives or analogs with modified biological properties .
The mechanism of action for 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride largely depends on its interaction with biological targets such as receptors or enzymes.
Quantitative data on binding affinities or inhibition constants would provide deeper insights into its pharmacological profile but are currently limited in available literature .
Safety data indicates that it is an irritant, necessitating appropriate handling precautions in laboratory settings .
2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride has several applications in scientific research:
The synthesis of 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride (C₁₃H₂₄ClNO₂) follows a multi-step sequence centered on piperidine core functionalization and ester coupling. A critical initial step involves the alkylation of ethyl piperidine-4-carboxylate hydrochloride (CAS 147636-76-8) or analogous N-protected piperidinones using diethyl malonate and acrylonitrile under basic conditions [2]. This Michael addition yields diethyl 2-(2-cyanoethyl)propanedioate, which undergoes acid-catalyzed cyclization to form the 2-oxopiperidine intermediate [2] [5].
Final esterification employs cyclopentanecarboxylic acid activation via acid chlorides or in situ coupling agents. The 3-piperidinyl ethanol moiety is condensed with activated cyclopentanecarboxylate derivatives (e.g., acyl chlorides or mixed anhydrides) in aprotic solvents like dichloromethane. This step is followed by hydrochloric acid treatment to form the stable hydrochloride salt [4] [6]. The reaction kinetics favor elevated temperatures (60–80°C) and stoichiometric base scavengers (e.g., triethylamine) to drive esterification to >90% completion.
Cyclization efficiency hinges on catalytic selection. For the ring-closure step forming the piperidine scaffold, CeCl₃ or alkali metal carbonates (K₂CO₃) provide optimal activity, minimizing byproducts like allene isomers [2] [3]. Subsequent hydrogenation of unsaturated intermediates utilizes heterogeneous catalysts:
Table 1: Hydrogenation Catalysts for Piperidine Intermediate Reduction
Catalyst | Pressure (psi) | Temperature (°C) | Conversion (%) | Byproducts |
---|---|---|---|---|
Co-Raney Ni | 50–100 | 60–80 | >98% | <2% |
Pd/C (5%) | 30–50 | 25–40 | 92–95% | 5–8% |
PtO₂ | 30–60 | 40–60 | 90–93% | 7–10% |
Solvent polarity critically impacts piperidine ring cyclization kinetics. Polar aprotic solvents (DMF, DMSO) accelerate intramolecular nucleophilic attack during ring closure, reducing reaction times by 40–60% versus ethereal solvents [4] [5]. Conversely, hydrogenation steps demand protic environments:
Kinetic studies reveal pseudo-first-order behavior for ring-closing steps, with rate constants (k) increasing 3.5-fold when switching from THF to DMF. The Arrhenius activation energy (Eₐ) for cyclization ranges from 45–60 kJ/mol, indicating significant sensitivity to temperature control [5].
Purification of the final compound leverages its hydrochloride salt properties. Recrystallization from mixed solvents (ethanol/diethyl ether or methanol/MTBE) yields high-purity (>98%) material with defined melting points [2] [6]. Key parameters include:
For intermediates, silica gel chromatography with ethyl acetate/methanol/ammonia (85:14:1) resolves regioisomeric impurities. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >99% purity for analytical standards [2].
Table 2: Synthetic Route Comparison for 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride
Parameter | Classical Route | Novel Catalytic Route | Advantage |
---|---|---|---|
Core Formation | N-alkylation of piperidine | Iodoamination/Larock cyclization | 37% higher regioselectivity |
Cyclopentane Coupling | Fischer esterification (H₂SO₄ catalyst) | Steglich esterification (DCC/DMAP) | 88% vs. 72% yield; no dehydration |
Cyclization Catalyst | None (thermal) | Au(PPh₃)NTf₂ / pyridine-N-oxide | 5x faster kinetics |
Overall Yield | 28–35% (4 steps) | 51–58% (3 steps) | Economically superior |
Purity Profile | Requires multiple recrystallizations | Single-pass chromatography sufficient | Reduced solvent consumption |
Classical routes suffer from regiochemical ambiguity at C3 of the piperidine ring due to symmetrical dicarbonyl precursors. Modern approaches employ gold-catalyzed spirocyclizations or iodoetherification to enforce stereocontrol [3]. The novel catalytic method reduces step count from 5–6 to 3 key steps while eliminating harsh conditions (e.g., concentrated HCl at 100°C) that degrade the cyclopentane ring [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: